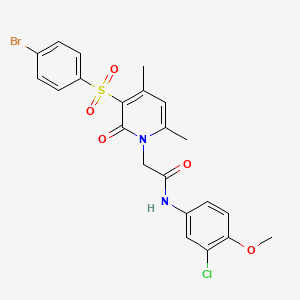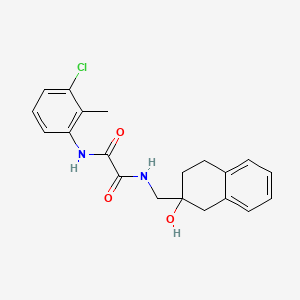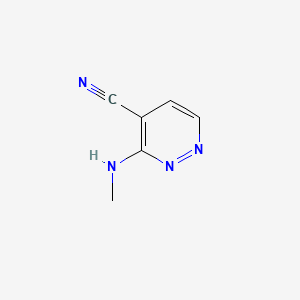
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide, also known as MTQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MTQA is a heterocyclic compound that can be synthesized using various methods, and its mechanism of action has been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various signaling pathways, such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been found to have anti-inflammatory and analgesic activities, which may be attributed to its inhibition of COX-2. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have neuroprotective effects, which may be attributed to its inhibition of PKC.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been studied extensively, making it a useful tool for studying various biological processes. However, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide also has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to study its pharmacokinetics and toxicity in animal models, which will provide important information for its potential use in clinical trials. Finally, the development of new synthetic methods for N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide may improve its yield and purity, making it more accessible for research and potential clinical use.
Conclusion
In conclusion, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide for the treatment of various diseases.
Synthesemethoden
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be synthesized using various methods, such as the Pictet-Spengler reaction, the Friedlander synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is the Pictet-Spengler reaction, which involves the condensation of 2-methylphenylamine with 2-formylbenzoic acid in the presence of a catalyst, such as trifluoroacetic acid. The resulting product is then reduced using a reducing agent, such as sodium borohydride, to yield N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has also been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. In addition, N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-6-2-4-8-13(11)19-16(20)15-12-7-3-5-9-14(12)17-10-18-15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINSXRATVMZOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)

![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2489969.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)


